8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride involves several steps. One common synthetic route includes the reaction of 8-chloro-2,6-dimethylquinoline with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the hydrazino derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in biochemical assays to study protein interactions and functions.
Medicine: Research involving this compound includes its potential use in developing therapeutic agents.
Industry: It is employed in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group in the compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications in protein structure and function. This interaction can affect various biochemical pathways, making the compound useful in proteomics research .
Comparison with Similar Compounds
8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride can be compared with other hydrazinoquinoline derivatives. Similar compounds include:
2-Hydrazinoquinoline: Used in agrochemical and pharmaceutical research.
4-Hydrazinoquinoline: Known for its applications in dye synthesis and medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other hydrazinoquinoline derivatives .
Properties
CAS No. |
1171379-23-9 |
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Molecular Formula |
C11H13Cl2N3 |
Molecular Weight |
258.14 g/mol |
IUPAC Name |
(8-chloro-2,6-dimethylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H12ClN3.ClH/c1-6-3-8-10(15-13)5-7(2)14-11(8)9(12)4-6;/h3-5H,13H2,1-2H3,(H,14,15);1H |
InChI Key |
KYLCTRKORLNKNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C(=C1)Cl)C)NN.Cl |
Origin of Product |
United States |
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